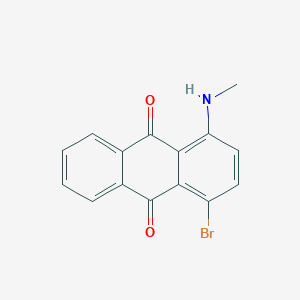

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

説明

ヒドラジン水酸化物、別名ヒドラジン水和物は、化学式N₂H₄·H₂Oの化学化合物です。無色の、発煙性の、油状の液体で、アンモニアのような臭いを持ちます。 この化合物は非常に反応性が高く、その強力な還元性により、さまざまな産業および科学的用途で使用されています .

準備方法

合成経路と反応条件

ヒドラジン水酸化物は、いくつかの方法で合成できます。一般的な方法の1つは、次亜塩素酸ナトリウムとアンモニアを反応させ、その後、水酸化ナトリウムなどの還元剤を加えることです。 反応条件は通常、目的の生成物を得るために、制御された温度とpHレベルを必要とします .

工業生産方法

工業的には、ヒドラジン水酸化物は、触媒の存在下でアンモニアを次亜塩素酸ナトリウムで酸化する方法である、ラシッヒ法を用いて製造されます。 このプロセスは、収率と純度を最大にするために、制御された条件下で大型の反応器で行われます .

化学反応の分析

反応の種類

ヒドラジン水酸化物は、次のものを含むさまざまな種類の化学反応を起こします。

酸化: 窒素ガスと水に酸化される可能性があります。

還元: 多くの化学反応で還元剤として作用します。

一般的な試薬と条件

ヒドラジン水酸化物との反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は目的の生成物によって異なりますが、多くの場合、制御された温度とpHレベルを伴います .

生成される主要な生成物

ヒドラジン水酸化物を含む反応から生成される主要な生成物には、窒素ガス、水、およびさまざまなヒドラジン誘導体が含まれます。 これらの製品は、ロケット推進剤から医薬品まで、幅広い用途で使用されています .

科学研究における用途

ヒドラジン水酸化物は、次のものを含む多くの科学研究用途があります。

化学: さまざまな有機および無機化合物の合成における還元剤として使用されます。

生物学: 電子顕微鏡法による生物試料の調製に使用されます。

医学: 医薬品の合成、特に抗結核薬と抗糖尿病薬の製造に使用されます。

科学的研究の応用

Hydrazinium hydroxide has numerous scientific research applications, including:

Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.

Biology: It is used in the preparation of biological samples for electron microscopy.

Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of anti-tuberculosis and anti-diabetic drugs.

作用機序

ヒドラジン水酸化物の作用機序には、その強力な還元特性が関与しています。他の分子に電子を供与して、それらを還元することができます。この特性により、還元が必要なさまざまな化学反応で役立ちます。 関与する分子標的と経路は、特定の用途と反応条件によって異なります .

類似の化合物との比較

類似の化合物

アンモニア (NH₃): 刺激臭のある無色の気体で、肥料やさまざまな化学物質の製造に使用されます。

ヒドラジン (N₂H₄): ロケット推進剤として、および医薬品の合成に使用される非常に反応性の高い化合物。

ヒドロキシルアミン (NH₂OH): オキシムの合成に使用され、さまざまな化学反応で還元剤として使用される化合物.

独自性

ヒドラジン水酸化物は、強力な還元特性と安定した水溶液を形成する能力の組み合わせにより、ユニークです。 これは、特定の医薬品の合成や工業用水処理など、両方の特性が必要な用途で特に役立ちます .

類似化合物との比較

Similar Compounds

Ammonia (NH₃): A colorless gas with a pungent odor, used as a fertilizer and in the production of various chemicals.

Hydrazine (N₂H₄): A highly reactive compound used as a rocket propellant and in the synthesis of pharmaceuticals.

Hydroxylamine (NH₂OH): A compound used in the synthesis of oximes and as a reducing agent in various chemical reactions.

Uniqueness

Hydrazinium hydroxide is unique due to its combination of strong reducing properties and its ability to form stable aqueous solutions. This makes it particularly useful in applications where both properties are required, such as in the synthesis of certain pharmaceuticals and in industrial water treatment .

生物活性

9,10-Anthracenedione, 1-bromo-4-(methylamino)- (CAS No. 128-93-8), is a derivative of anthraquinone that has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and antibacterial research. Its structure comprises a bromine atom and a methylamino group attached to the anthracene backbone, which influences its chemical reactivity and biological interactions.

The chemical formula for 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is with a molecular weight of 316.15 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Melting Point | 195.5 °C |

| Boiling Point | 510.1 °C |

| Density | ~1.55 g/cm³ |

| Appearance | Yellow powder |

| Flash Point | 262.3 °C |

The biological activity of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Studies indicate that anthraquinone derivatives can intercalate into DNA, leading to structural distortions that may inhibit replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, which can trigger apoptosis in cancer cells .

- Antimicrobial Activity : Its structure allows for interactions with bacterial membranes, potentially disrupting cellular integrity and function .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have shown that 9,10-Anthracenedione derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves apoptosis induction through the activation of caspase pathways.

- Case Study : A study involving the compound's derivatives reported a dose-dependent cytotoxic effect on breast cancer cells with IC50 values ranging from 5 to 20 µM .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 0.0625 g/mL, indicating potent antibacterial activity .

- Mechanism : The antibacterial action is believed to result from membrane disruption and interference with metabolic processes within bacterial cells.

Research Findings

Several studies have investigated the biological activities of 9,10-Anthracenedione, 1-bromo-4-(methylamino)-:

- Anticancer Mechanisms : A study highlighted its ability to induce apoptosis in cancer cell lines via ROS generation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Research demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

- Toxicity Studies : Safety assessments indicate moderate toxicity levels; however, further studies are required to fully understand the risk profile associated with therapeutic use .

特性

IUPAC Name |

1-bromo-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPRUQZTMZETSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059590 | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-93-8 | |

| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?

A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.

Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?

A2: The research highlights several advantages of the described method: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。